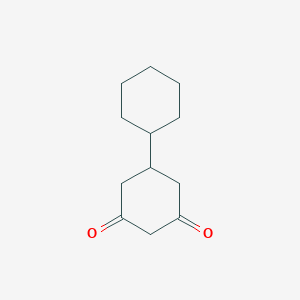
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol is a chiral alcohol that has been widely used in scientific research for its unique properties. It is a colorless liquid that has a strong odor and is soluble in most organic solvents. This molecule has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol has been widely used in scientific research due to its unique properties. It has been used as a chiral building block in the synthesis of various organic compounds. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. It has also been used as a ligand in metal-catalyzed reactions. Furthermore, it has been used as a flavor and fragrance ingredient in the food and cosmetic industries.
Mécanisme D'action
The mechanism of action of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol is not well understood. However, it is believed to interact with specific receptors in the body, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and has been used as an antiseptic. It has also been shown to have anti-inflammatory properties and has been used to treat inflammatory disorders. Additionally, it has been shown to have analgesic properties and has been used to relieve pain.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol has several advantages for lab experiments. It is a chiral molecule, which makes it useful in asymmetric synthesis. It is also a versatile building block in organic synthesis. However, it has some limitations, including its strong odor and potential toxicity.
Orientations Futures
There are several future directions for the research of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol. One direction is the development of new synthetic methods for the production of this molecule. Another direction is the investigation of its potential as a drug candidate for various diseases. Additionally, the study of its mechanism of action and its interaction with specific receptors in the body could lead to the development of new therapeutics. Finally, the investigation of its potential as a flavor and fragrance ingredient could lead to the development of new products in the food and cosmetic industries.
In conclusion, (2S,4R)-(-)-2,4-Dimethylheptan-1-ol is a chiral alcohol that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. (2S,4R)-(-)-2,4-Dimethylheptan-1-ol has a wide range of applications in various fields and has the potential to be used in the development of new drugs and products.
Méthodes De Synthèse
The synthesis of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol can be achieved through several methods. One of the most commonly used methods is the asymmetric reduction of 2,4-dimethylheptan-3-one using chiral catalysts. Another method involves the reduction of 2,4-dimethylheptanal using sodium borohydride. Both methods have been proven to be effective in producing high yields of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol.
Propriétés
Numéro CAS |
18450-74-3 |
|---|---|
Nom du produit |
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol |
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
(2S,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
HVRFWRROUIDGQO-BDAKNGLRSA-N |
SMILES isomérique |
CCC[C@@H](C)C[C@H](C)CO |
SMILES |
CCCC(C)CC(C)CO |
SMILES canonique |
CCCC(C)CC(C)CO |
Autres numéros CAS |
18450-74-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



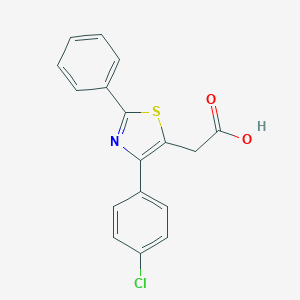
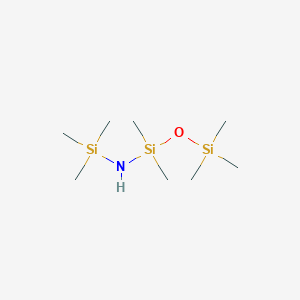
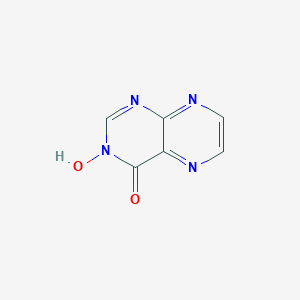
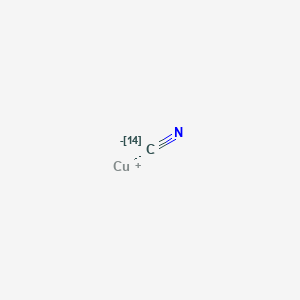
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
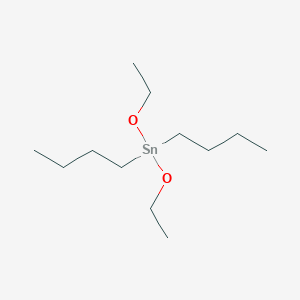
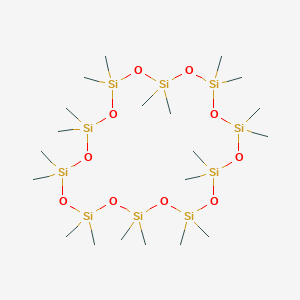
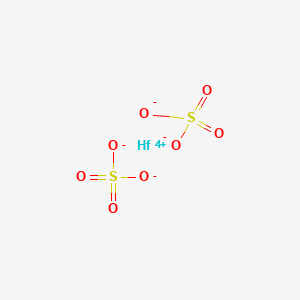
![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)
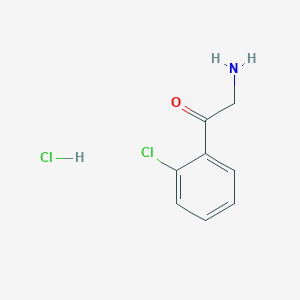
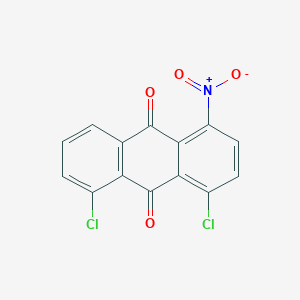
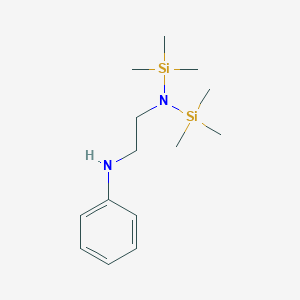
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
